5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
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Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrClN3O3/c1-14-5-6-16-12-18(24(26)27-19(16)11-14)21-13-20(15-7-9-17(25)10-8-15)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOOEJHEUBWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews its biological activity, focusing on its antibacterial properties, potential mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.81 g/mol. The structure features a quinoline moiety, which is often associated with significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 504.81 g/mol |
| Molecular Formula | C26H19BrClN3O |
| LogP | 7.2341 |
| Hydrogen Bond Acceptors Count | 4 |
| Polar Surface Area | 36.083 Ų |
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action :
- Case Studies :
Comparative Analysis with Related Compounds
The biological activity can be compared with other quinoline derivatives:
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| Chloroquine | 4-aminoquinoline derivative | Antimalarial; moderate antibacterial activity |
| Isoquinoline | Similar bicyclic structure | Stronger base; potential antimicrobial effects |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Neuroprotective; some antimicrobial activity |
| 2-Aminoquinoline | Amino group at position 2 | Antimicrobial activity |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, the introduction of halogen substituents (like bromine and chlorine) has been shown to improve antibacterial efficacy .
Synthesis and Activity Correlation
The synthesis of quinoline derivatives often involves various catalytic methods that can influence their biological properties. For example, palladium-catalyzed reactions have been reported to yield compounds with significant antibacterial properties . Understanding the synthesis pathways can aid in optimizing the biological activity of new derivatives.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The pentanoic acid moiety enables classic carboxylic acid transformations:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Esterification | Acid catalysis, reflux | Methanol/H<sup>+</sup> | Methyl ester derivative |
| Amide Formation | DCC/DMAP, room temperature | Amines (e.g., NH<sub>3</sub>) | Corresponding amide |
| Decarboxylation | High-temperature pyrolysis | — | 4-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)pentan-4-one |
Key Findings :
-
Esterification proceeds with >80% yield under acidic methanol reflux.
-
Amide derivatives show enhanced solubility in polar aprotic solvents.
Pyrazole Ring Reactivity
The 4,5-dihydro-1H-pyrazole core participates in ring-specific reactions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, acidic medium | H<sub>2</sub>SO<sub>4</sub> | Aromatic pyrazole derivative |
| Cycloaddition | Thermal or microwave-assisted | Alkyne/dienophile | Fused polycyclic systems |
Mechanistic Insight :
-
Oxidation eliminates the dihydro character, forming a fully conjugated pyrazole system.
-
Cycloaddition reactions are regioselective due to electron-withdrawing effects from the quinoline moiety.
Quinoline and Halogenated Aryl Reactivity
The 2-chloro-7-methylquinoline and 4-bromophenyl groups enable cross-coupling and substitution:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, base | Boronic acids | Biaryl derivatives |
| Nucleophilic Substitution | CuI, DMF, 100°C | Thiols/Amines | Chlorine replaced with -SR/-NR<sub>2</sub> |
Key Findings :
-
Suzuki coupling at the 4-bromophenyl site achieves >70% yield with arylboronic acids.
-
Chlorine on the quinoline undergoes substitution with thiols to form sulfides, enhancing bioactivity.
Analytical Characterization of Reaction Products
Critical techniques for verifying reaction outcomes include:
Stability and Degradation Pathways
The compound degrades under harsh conditions:
-
Acidic Hydrolysis : Cleavage of the pyrazole ring at pH < 2.
-
Photodegradation : UV exposure leads to quinoline ring decomposition, forming chlorinated byproducts.
Computational Reactivity Predictions
DFT studies highlight:
-
Electron-deficient regions at the pyrazole C-3 position favor nucleophilic attacks.
-
The bromophenyl group exhibits moderate electrophilicity (Fukui index = 0.12).
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing this compound?
Answer:
The synthesis typically involves multi-step reactions, such as condensation of substituted quinoline and pyrazole precursors followed by carboxylation. Key steps include:
- General Procedure G : Used for coupling intermediates (e.g., bromophenyl and chloroquinoline moieties) under controlled conditions, with purification via column chromatography (10% methanol:dichloromethane) .
- Characterization :
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, while 19F NMR (if fluorinated analogs exist) resolves halogen interactions .
- HRMS : Validates molecular formula (e.g., C29H23BrClN3O3 for the parent compound) and fragmentation patterns .
- HPLC : Ensures purity (>94%) and monitors byproduct formation .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- Chromatography : Flash/column chromatography isolates intermediates; reverse-phase HPLC quantifies purity .
- Spectroscopy :
- X-ray Diffraction : Resolves crystal packing and stereochemistry for analogs (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives) .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Answer:
- Quantum Chemical Calculations : Predict reaction intermediates and transition states using density functional theory (DFT) to identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM or AFIR simulate alternative pathways, reducing trial-and-error in optimizing substituents (e.g., chloro vs. fluoro groups) .
- Machine Learning : Trains on experimental data (e.g., yields, reaction times) to recommend optimal solvents, catalysts, or temperatures .
Advanced: How to resolve contradictions in bioactivity data between synthetic batches?
Answer:
- Root-Cause Analysis :
- Design of Experiments (DoE) : Applies factorial designs to isolate critical variables (e.g., reaction time, stoichiometry) affecting bioactivity .
Advanced: What strategies establish structure-activity relationships (SAR) for NMDA receptor antagonism?
Answer:
- Pharmacophore Modeling : Maps electrostatic/hydrophobic features of active analogs (e.g., DQP-1105) to identify critical moieties (e.g., bromophenyl for receptor anchoring) .
- Substituent Scanning : Synthesizes derivatives with varied substituents (e.g., methyl, trifluoromethyl) on the quinoline ring to assess steric/electronic effects .
- In Silico Docking : Simulates binding poses with NMDA receptor models (e.g., GluN2B subunit) to prioritize synthetic targets .
Advanced: How to address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression in real-time to maintain consistency .
- Membrane Separation : Nanofiltration removes heavy metal catalysts (e.g., Pd from coupling reactions) to meet toxicity thresholds .
- Kinetic Modeling : Predicts heat/flow dynamics in reactor designs (e.g., CSTR vs. batch) to prevent exothermic runaway .
Advanced: How do solvent polarity and proticity affect photophysical properties?
Answer:
- Solvatochromism Studies :
Advanced: What statistical approaches validate reproducibility in pharmacological assays?
Answer:
- Bland-Altman Analysis : Quantifies agreement between replicate assays (e.g., NMDA IC50 values) .
- Multivariate ANOVA : Identifies confounding factors (e.g., cell passage number, incubation time) in dose-response studies .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure to halogenated intermediates .
- Waste Management : Quench reactive byproducts (e.g., acidic residues) with sodium bicarbonate before disposal .
Advanced: How to integrate heterogeneous catalysis for greener synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
